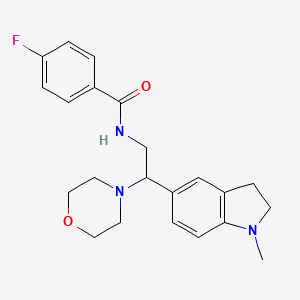![molecular formula C33H35N5O6 B2805834 methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899909-69-4](/img/no-structure.png)
methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C33H35N5O6 and its molecular weight is 597.672. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Thioxoquinazolinone Derivatives
A novel series of thioxoquinazolinone derivatives were synthesized from anthranilic acid via a Mannich reaction. These compounds showed broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi in preliminary antimicrobial studies (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Development of Quinazolines as Antimicrobial Agents
New quinazoline derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated potential as antimicrobial agents, showing effectiveness against several bacterial strains and fungi (Desai, Shihora, & Moradia, 2007).
Dipolar Acetylenes with Quinolinium and Benzoates
The study explored the synthesis of dipolar acetylenes substituted by cationic quinolinium and anionic benzoates, leading to mesomeric betaines. This research contributes to the understanding of the structural and electronic properties of such compounds (Schmidt et al., 2016).
Synthesis of Dialkyl Dibenzoates via Curtius Rearrangement
This study describes the conversion of 2-(alkylcarbonyl)benzoic acids into azide derivatives and further into ureas, showcasing a method to synthesize alkyl derivatives of quinazolin-3-yl benzoates (Khouili et al., 2021).
Biological Activities and Applications
Anticonvulsant and Antimicrobial Activities
Some synthesized thioxoquinazolinone derivatives exhibited significant anticonvulsant and antimicrobial activities, highlighting their potential for further pharmacological exploration (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Tubulin Polymerization Inhibition
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor, indicating its potential as a lead compound for anticancer drug development (Minegishi et al., 2015).
Eigenschaften
CAS-Nummer |
899909-69-4 |
|---|---|
Molekularformel |
C33H35N5O6 |
Molekulargewicht |
597.672 |
IUPAC-Name |
methyl 2-[[2-[3-[3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C33H35N5O6/c1-44-32(42)25-11-5-7-13-27(25)35-30(40)22-38-28-14-8-6-12-26(28)31(41)37(33(38)43)20-17-29(39)34-24-15-18-36(19-16-24)21-23-9-3-2-4-10-23/h2-14,24H,15-22H2,1H3,(H,34,39)(H,35,40) |
InChI-Schlüssel |
HSNZDRXJBZPSMP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione](/img/structure/B2805752.png)
![6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2805753.png)
![1-(4-Bromophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2805755.png)
![Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2805759.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2805763.png)

![7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2805765.png)

![2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2805768.png)
![3-(2-Aminobenzo[d]thiazol-6-yl)propanoic acid hydrobromide](/img/structure/B2805770.png)

![6-(1,4-Diazepan-1-yl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805773.png)
![[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2805774.png)
